

# Spectroscopic Profile of 2-Amino-3-bromo-5-chlorobenzonitrile: A Technical Overview

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## Compound of Interest

Compound Name: 2-Amino-3-bromo-5-chlorobenzonitrile

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## Abstract

This technical guide addresses the spectroscopic data for the compound **2-Amino-3-bromo-5-chlorobenzonitrile**, a molecule of interest in medicinal chemistry and organic synthesis. This document outlines the challenges in obtaining comprehensive, publicly available spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) and provides a framework for the type of data required for full characterization. While exhaustive experimental data for this specific compound is not readily available in public databases, this guide presents a summary of expected spectroscopic characteristics based on its chemical structure and data from closely related analogues.

## Introduction

**2-Amino-3-bromo-5-chlorobenzonitrile** (CAS No. 914636-84-3) is a substituted aromatic nitrile with a molecular formula of  $\text{C}_7\text{H}_4\text{BrClN}_2$  and a molecular weight of 231.48 g/mol. Its structure, featuring an amino group, a nitrile group, and two different halogen atoms on the benzene ring, makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate spectroscopic data is crucial for confirming the identity, purity, and structure of this compound in any research or development setting.

Despite a thorough search of scientific literature, chemical databases, and supplier documentation, specific, quantitative experimental spectroscopic data for **2-Amino-3-bromo-5-**

**chlorobenzonitrile** could not be retrieved. Certificates of Analysis from various suppliers are noted to be available upon request but are not publicly accessible. Therefore, this guide will proceed by outlining the expected spectroscopic features and the standard methodologies used for their acquisition.

## Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-3-bromo-5-chlorobenzonitrile** based on its structure. These are predictive and await experimental verification.

**Table 1: Predicted  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Data**

$^1\text{H}$ NMR (Proton NMR)	$^{13}\text{C}$ NMR (Carbon NMR)		
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Chemical Shift ( $\delta$ , ppm)
~ 7.5 - 8.0	Doublet	Aromatic CH	~ 110 - 115
~ 7.2 - 7.6	Doublet	Aromatic CH	~ 115 - 120
~ 4.5 - 5.5	Broad Singlet	-NH <sub>2</sub>	~ 118 - 122
~ 120 - 125			
~ 135 - 140			
~ 145 - 150			
~ 115 - 120			

Note: Predicted chemical shifts are highly dependent on the solvent used.

## Table 2: Expected IR Absorption Bands

Frequency (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3400 - 3200	Amino (-NH <sub>2</sub> )	N-H Stretch
2240 - 2220	Nitrile (-C≡N)	C≡N Stretch
1650 - 1550	Aromatic Ring	C=C Stretch
1640 - 1560	Amino (-NH <sub>2</sub> )	N-H Bend
1350 - 1250	Aromatic Amine	C-N Stretch
800 - 600	C-Br, C-Cl	C-X Stretch

**Table 3: Expected Mass Spectrometry Data**

m/z (Mass-to-Charge Ratio)	Interpretation
~ 230, 232, 234	Molecular Ion Peak [M] <sup>+</sup> (Isotopic pattern due to Br and Cl)
Fragments	Loss of Br, Cl, CN, NH <sub>2</sub>

## Experimental Protocols

The acquisition of the spectroscopic data outlined above would typically involve the following standard experimental procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of **2-Amino-3-bromo-5-chlorobenzonitrile** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

- **$^1\text{H}$  NMR Acquisition:** The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample spectrum is then recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography

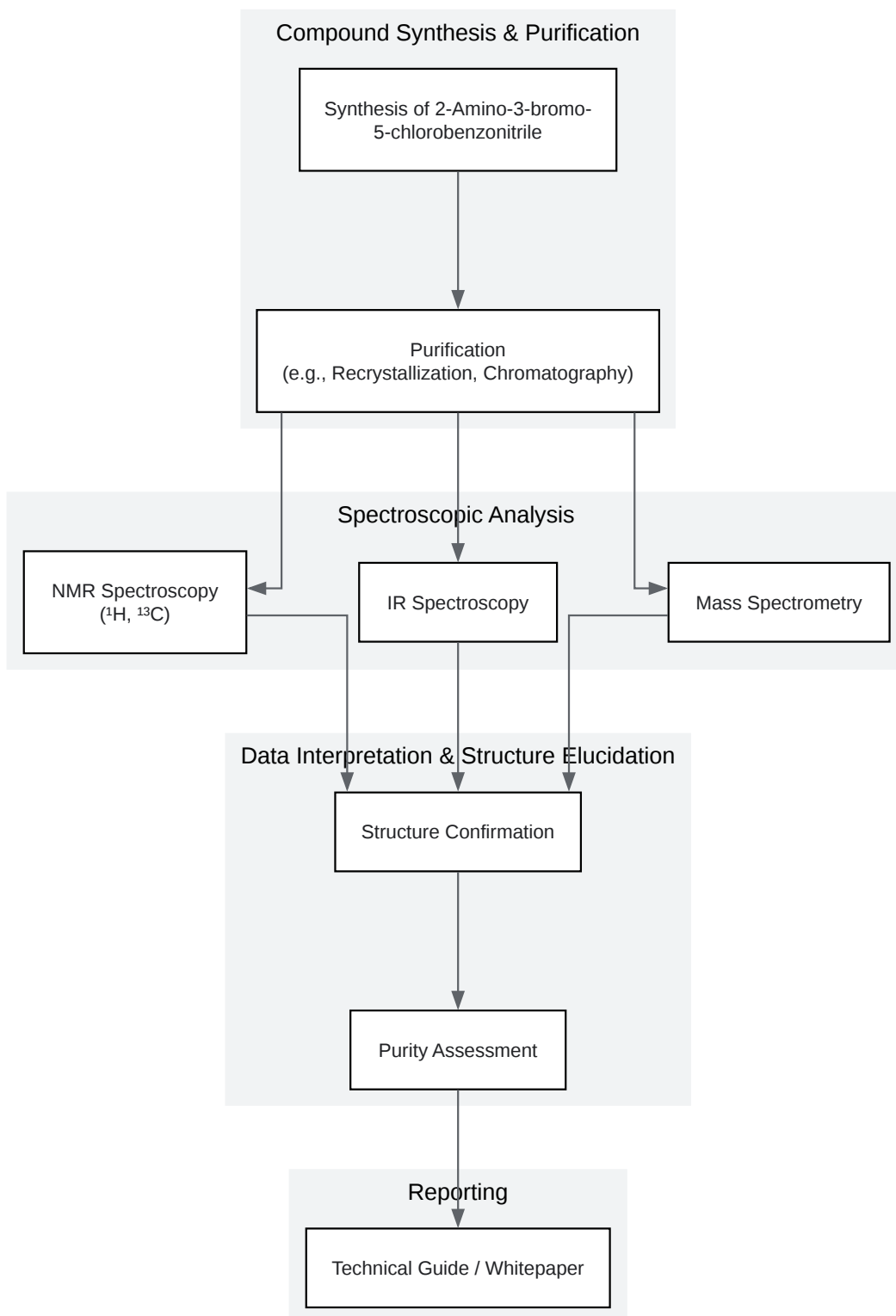
(LC).

- Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific  $m/z$ .
- Data Processing: The data is presented as a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **2-Amino-3-bromo-5-chlorobenzonitrile**.

## Workflow for Spectroscopic Characterization

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Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

## Conclusion

While a comprehensive set of experimental spectroscopic data for **2-Amino-3-bromo-5-chlorobenzonitrile** is not currently available in the public domain, this guide provides a foundational understanding of the expected spectral characteristics and the standard methodologies for their acquisition. For researchers and drug development professionals working with this compound, it is imperative to obtain a Certificate of Analysis from the supplier or to perform the spectroscopic analyses detailed herein to ensure the identity and purity of the material. The presented workflow serves as a standard operating procedure for the characterization of this and other novel chemical entities.

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